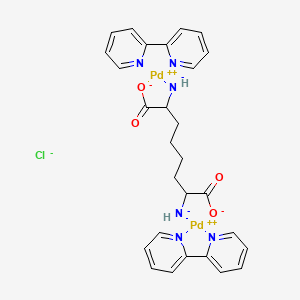
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is a complex compound that includes palladium as a central metal. It is often used in research and industrial applications due to its unique properties and reactivity. The compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride typically involves the coordination of palladium with 2,7-diaminooctanedioate and 2-pyridin-2-ylpyridine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions may result in new palladium complexes with different ligands .
Scientific Research Applications
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties.
Mechanism of Action
The mechanism of action of 2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride involves the coordination of palladium with the ligands, which facilitates various chemical reactions. The palladium center acts as a catalyst, enabling the activation and transformation of substrates through processes such as oxidative addition, reductive elimination, and ligand exchange .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium complex used in similar catalytic applications.
Palladium(II) chloride: Commonly used in catalysis and has similar reactivity.
Palladium(II) bis(benzonitrile) dichloride: Used in organic synthesis and has comparable properties.
Uniqueness
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is unique due to its specific ligand coordination, which imparts distinct reactivity and stability. This makes it particularly useful in specialized catalytic applications where other palladium complexes may not perform as effectively .
Properties
Molecular Formula |
C28H28ClN6O4Pd2- |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
2,7-bis(azanidyl)octanedioate;palladium(2+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.C8H14N2O4.ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;/h2*1-8H;5-6,9-10H,1-4H2,(H,11,12)(H,13,14);1H;;/q;;-2;;2*+2/p-3 |
InChI Key |
NVJVNNAPFMVMPS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])[NH-])CC(C(=O)[O-])[NH-].[Cl-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


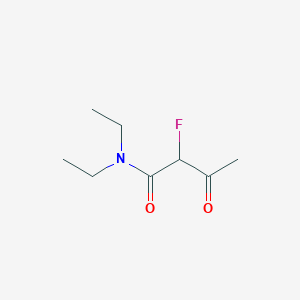
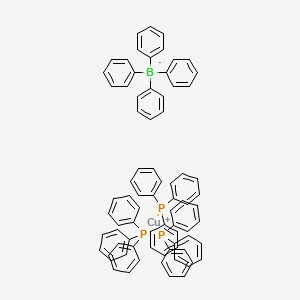
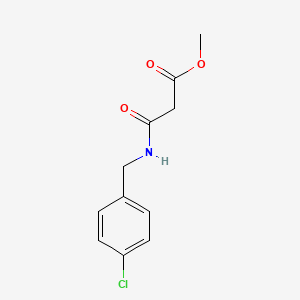
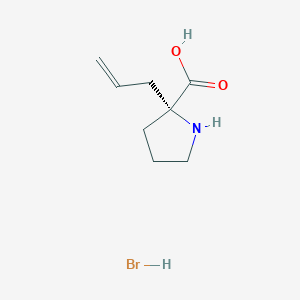
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)

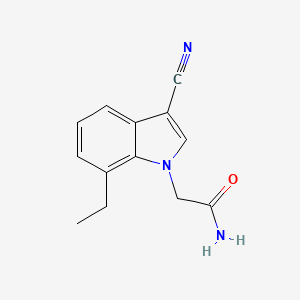
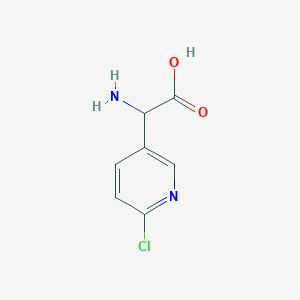
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
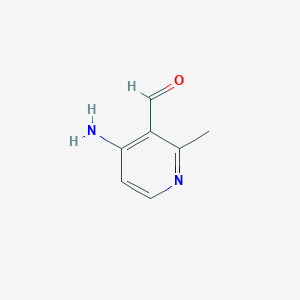
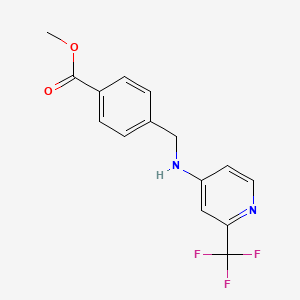
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

